2-Bromo-6-fluoro-N-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H7BrFN·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively, and a methyl group at the nitrogen atom. This compound is often used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s worth noting that compounds with similar structures have been found to increase the deacetylase activity of sirt6 by binding to an allosteric site, leading to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
Based on the mode of action described above, it can be inferred that this compound may influence pathways related to histone deacetylation and tumor suppression .
Result of Action
Based on the mode of action, it can be inferred that this compound may lead to a decrease in histone levels in cells, potentially influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-N-methylaniline;hydrochloride typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Methylation: The methyl group is introduced at the nitrogen atom through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro compounds.
Reduction Products: Amines or hydroxy derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-N-methylaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the fluorine and methyl groups, making it less versatile in certain reactions.
6-Fluoroaniline: Lacks the bromine and methyl groups, affecting its reactivity and applications.
N-Methylaniline: Lacks the bromine and fluorine atoms, limiting its use in specific synthetic routes.
Uniqueness: 2-Bromo-6-fluoro-N-methylaniline;hydrochloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The methyl group at the nitrogen atom also contributes to its distinct properties, such as increased solubility and bioavailability.
Properties
IUPAC Name |
2-bromo-6-fluoro-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGALXADEREBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Br)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.